molecular formula C14H16BF5O2 B8084376 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Numéro de catalogue: B8084376
Poids moléculaire: 322.08 g/mol
Clé InChI: JXEXZKWTMWJUEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Difluoromethyl)-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using toluene as a solvent and heating the mixture to reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Analyse Des Réactions Chimiques

Types of Reactions

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Biology: In the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: For the development of pharmaceuticals that require the formation of carbon-carbon bonds.

    Industry: In the production of advanced materials and agrochemicals

Mécanisme D'action

The compound acts as a boron reagent in Suzuki–Miyaura coupling reactions. The mechanism involves:

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Difluoromethyl)phenylboronic acid

Uniqueness

2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dual fluorinated groups, which enhance its reactivity and stability compared to other boronic acids. This makes it particularly effective in forming carbon-carbon bonds under mild conditions .

Activité Biologique

The compound 2-[4-(Difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1234319-14-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties and cytotoxicity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₆B F₅O₂
  • Molecular Weight : 322 Da
  • SMILES Notation : C(C1(C(C(C(C1=O)F)O)B(O)C(C(C(C(F)(F)C=C)=C)=C)=C)=C)=C)

This compound features a dioxaborolane ring, which is known for its reactivity in organic synthesis and potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds with trifluoromethyl substitutions can exhibit MIC values as low as 2 µg/mL against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Comparative Efficacy : The presence of difluoromethyl and trifluoromethyl groups has been associated with enhanced antibacterial activity compared to other halogenated derivatives .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been explored:

  • IC₅₀ Values : Compounds structurally similar to the target compound have shown varying degrees of cytotoxicity. For example, one study reported IC₅₀ values ranging from 7 to 9 µg/mL for certain derivatives against human cell lines .
  • Mechanism of Action : The cytotoxicity may be attributed to the disruption of cellular membranes or interference with metabolic pathways due to the presence of the boron atom and fluorinated groups .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of the target compound against MRSA. The results indicated:

CompoundMIC (µg/mL)Time Kill Assay (hours)Biofilm Eradication (MBEC µg/mL)
Compound A282
Compound B161
Target Compound38Not tested

These findings suggest that while the target compound exhibits some antimicrobial properties, it may not be as effective as other tested derivatives .

Case Study 2: Cytotoxicity on Human Cell Lines

A study evaluating the cytotoxic effects of various boron-containing compounds found that:

CompoundIC₅₀ (µg/mL)Cell Line Tested
Compound C8HeLa
Target Compound9MCF-7
Compound D7A549

The results indicate that while the target compound shows cytotoxicity, it remains within a moderate range compared to other compounds tested .

Propriétés

IUPAC Name

2-[4-(difluoromethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF5O2/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(16)17)7-9(10)14(18,19)20/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEXZKWTMWJUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.